

A Comparative Study of Hexatriacontane Isomers: Physical Properties and Experimental Analysis

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Compound of Interest

Compound Name: *Hexatriacontane*

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For researchers, scientists, and professionals in drug development, understanding the nuanced physical properties of long-chain alkanes like **hexatriacontane** and its isomers is crucial for applications ranging from drug delivery systems to material science. This guide provides a detailed comparison of the physical characteristics of n-**hexatriacontane** and its branched isomers, supported by experimental data and protocols.

Hexatriacontane (C₃₆H₇₄) is a long-chain saturated hydrocarbon with numerous structural isomers. The arrangement of its 36 carbon atoms significantly influences its physical properties. Generally, alkanes are non-polar molecules, leading to their insolubility in water but good solubility in non-polar organic solvents.[1] The physical state of alkanes is dependent on their molecular weight, with smaller chains being gases at room temperature and larger chains, like **hexatriacontane**, being waxy solids.[1]

The boiling and melting points of alkanes tend to increase with molecular weight due to stronger van der Waals forces.[1] However, for isomers with the same number of carbon atoms, branching in the carbon chain leads to a decrease in the boiling point. This is because branching reduces the surface area of the molecule, weakening the intermolecular forces.[2]

Comparative Physical Properties of Hexatriacontane Isomers

The following table summarizes the available quantitative data for n-**hexatriacontane** and two of its methyl-branched isomers. Data for branched isomers of this size is limited in publicly available literature.

Property	n-Hexatriacontane	2-Methylpentatriacontane	3-Methylpentatriacontane
Molecular Formula	C ₃₆ H ₇₄	C ₃₆ H ₇₄	C ₃₆ H ₇₄
Molecular Weight	506.97 g/mol	506.97 g/mol	506.97 g/mol [3]
Melting Point	74-76 °C	74-76 °C	No data available
Boiling Point	265 °C at 1 mmHg	No data available	No data available
Density	0.7795 g/cm ³	No data available	No data available
Synonyms	n-Hexatriacontane	Isohexatriacontane	Anteisoheptatriacontane

Experimental Protocols

Accurate determination of the physical properties of **hexatriacontane** isomers requires precise experimental techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of these high-molecular-weight, waxy solids can be determined using a capillary melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the finely powdered, dry alkane is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.

- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- **Observation:** The sample is observed through a magnifying lens.
- **Data Recording:** The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point.

Determination of Boiling Point under Reduced Pressure

Due to the high boiling points of long-chain alkanes, distillation is performed under vacuum to prevent thermal decomposition.

Methodology:

- **Apparatus Setup:** A small quantity of the alkane is placed in a micro-distillation flask with a boiling chip. The flask is connected to a condenser, a vacuum pump, and a manometer to monitor the pressure. The thermometer bulb should be positioned just below the side arm of the flask.
- **Vacuum Application:** The system is evacuated to the desired pressure (e.g., 1 mmHg).
- **Heating:** The flask is gently heated in a heating mantle or oil bath.
- **Observation:** The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the condenser.
- **Data Recording:** The boiling point is recorded along with the corresponding pressure.

Determination of Density

For waxy solids like **hexatriacontane**, density is typically measured at a temperature above their melting point.

Methodology:

- **Apparatus:** A pycnometer or a digital density meter can be used.

- Calibration: The instrument is calibrated with a substance of known density at the measurement temperature.
- Sample Preparation: The solid alkane is melted in an oven and allowed to reach the desired measurement temperature.
- Measurement: The molten sample is introduced into the pycnometer or density meter, ensuring no air bubbles are present.
- Data Recording: The density is recorded at the specified temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Identification

GC-MS is a powerful technique to separate and identify different isomers of **hexatriacontane**.

Methodology:

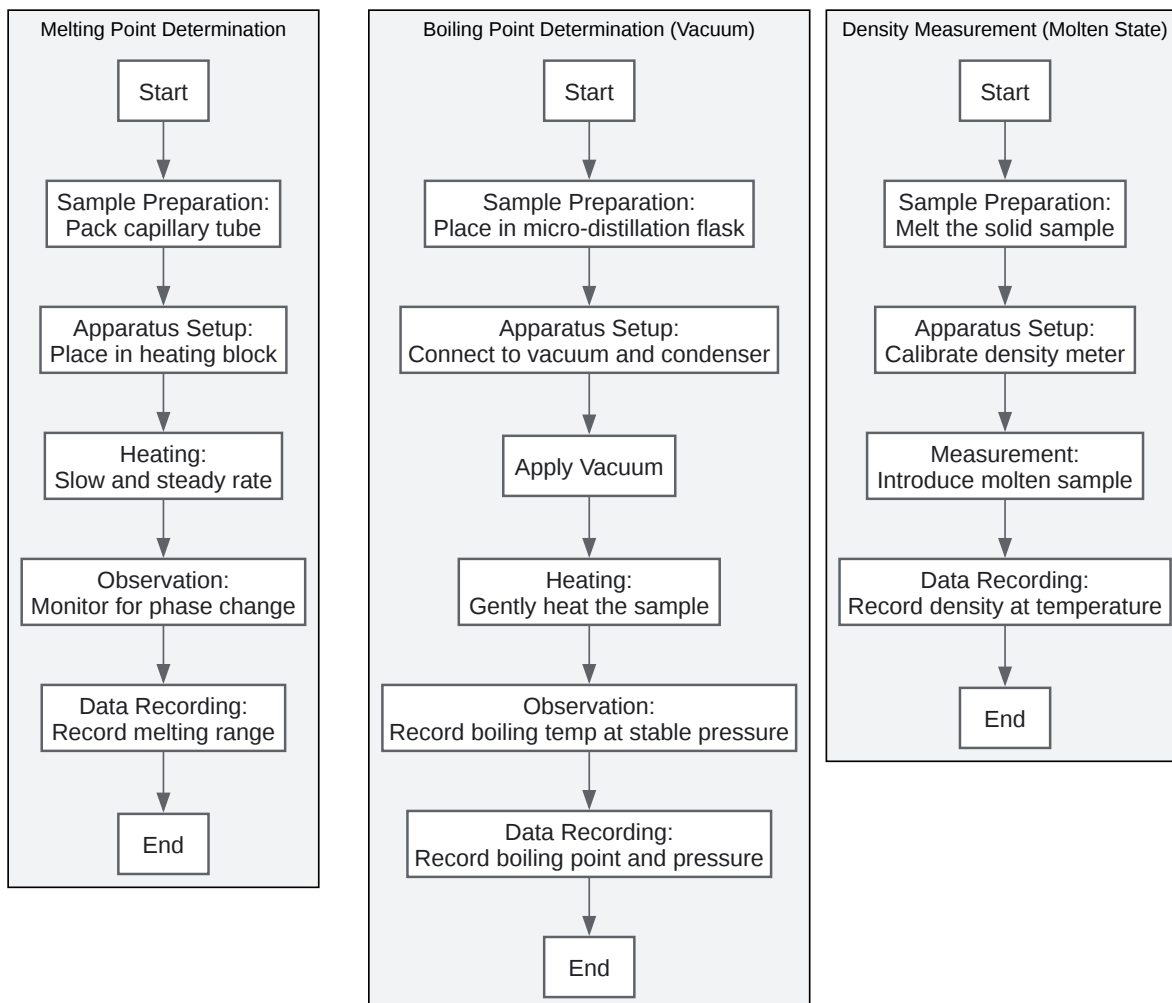
- Sample Preparation: The alkane sample is dissolved in a suitable non-polar solvent, such as hexane.
- GC Separation:
 - Injector: A split/splitless injector is used, with an injection volume of approximately 1 μL .
 - Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating alkane isomers.
 - Oven Program: A temperature program is employed, starting at a lower temperature and gradually increasing to a high final temperature to elute the high-boiling isomers.
 - Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
- MS Detection:
 - Ionization: Electron ionization (EI) is typically used.

- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the fragment ions.
- Data Acquisition: The mass spectrometer scans a specific mass-to-charge (m/z) range to detect the characteristic fragmentation patterns of alkanes.
- Data Analysis: The retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum are used to identify the specific isomer by comparing them to a library of known compounds or by interpreting the fragmentation pattern.

Visualizing Experimental Workflows

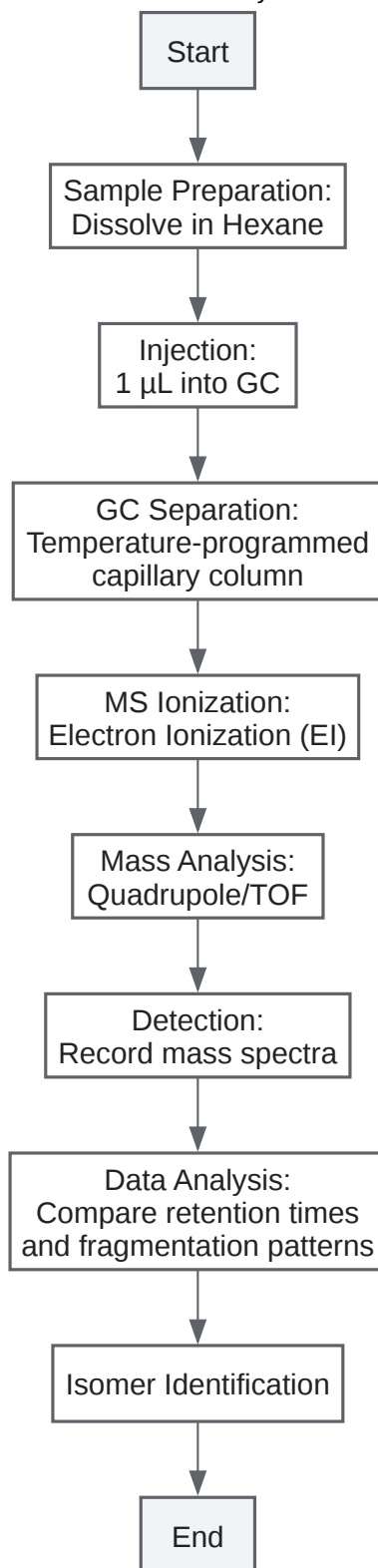
The following diagrams illustrate the logical flow of the experimental procedures described above.

Workflow for Determining Physical Properties

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Caption: Workflow for Determining Physical Properties

Workflow for GC-MS Analysis of Isomers

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Caption: Workflow for GC-MS Analysis of Isomers

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